1-(2-Bromo-5-fluorophenyl)-3-chloropropan-1-one
Description
Properties
Molecular Formula |
C9H7BrClFO |
|---|---|
Molecular Weight |
265.50 g/mol |
IUPAC Name |
1-(2-bromo-5-fluorophenyl)-3-chloropropan-1-one |
InChI |
InChI=1S/C9H7BrClFO/c10-8-2-1-6(12)5-7(8)9(13)3-4-11/h1-2,5H,3-4H2 |
InChI Key |
FTBJJLLIQIRKAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)CCCl)Br |
Origin of Product |
United States |
Preparation Methods
Method Overview:
This approach involves initial synthesis of halogenated aromatic intermediates, followed by acylation to introduce the ketone functionality at the desired position. The key steps include halogenation, nitration, reduction, and subsequent acylation.
Stepwise Procedure:
Note: This method is advantageous for its high selectivity and control over regioisomer formation but involves multiple steps.
Synthesis via Diazotization and Aromatic Bromination
Method Overview:
This route employs diazotization of an amino precursor, followed by electrophilic aromatic substitution with bromine and fluorine sources to install the halogen substituents.
Reaction Scheme:
Amino precursor → Diazotization → Aryl diazonium salt → Bromination/fluorination → Final compound
Key Experimental Data:
| Parameter | Details | Reference |
|---|---|---|
| Diazotization temperature | 0–5°C | , |
| Bromination conditions | Cuprous bromide, hydrobromic acid, 40–50°C | |
| Yield | 98.3% for intermediate |
This method is characterized by high yields and purity, with the diazotization step enabling regioselective halogenation.
Direct Halogenation of Phenylketones
Method Overview:
Direct halogenation involves the electrophilic substitution of halogens onto phenylketone derivatives under controlled conditions.
Reaction Conditions & Data:
| Condition | Details | Reference |
|---|---|---|
| Reagents | N-bromosuccinimide (NBS), Selectfluor | |
| Solvent | Acetic acid, dichloromethane | |
| Temperature | 0–25°C | |
| Yield | 70–85% |
This approach offers a straightforward route but may require subsequent purification steps to isolate the desired isomer.
Synthesis via Nucleophilic Aromatic Substitution (SNAr)
Method Overview:
Using activated aromatic compounds (e.g., pentafluorobenzene derivatives), nucleophilic substitution with halogenated propanone derivatives can be performed.
Reaction Parameters:
This method is suitable for synthesizing compounds with multiple halogen substitutions on aromatic rings.
Summary of Key Synthesis Data
| Method | Starting Materials | Reaction Conditions | Typical Yield | Purity | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Halogenation + Acylation | Halogenated aromatic compounds | Mild to moderate temperatures, inert atmosphere | 85–96% | >99% | High selectivity | Multi-step, time-consuming |
| Diazotization + Bromination | Aromatic amines | 0–5°C, controlled addition | 98.3% | High | Regioselectivity | Requires precise temperature control |
| Direct Halogenation | Phenylketones | NBS, acetic acid, 0–25°C | 70–85% | Variable | Simple | Possible side reactions |
| SNAr Reactions | Electron-deficient aromatics | Elevated temperature | Variable | Moderate to high | Versatile | Limited substrate scope |
Notes and Considerations:
- Reagent Availability: Many of the starting materials, such as 2-bromo-5-fluorophenyl derivatives, are commercially available, facilitating synthesis.
- Reaction Optimization: Temperature control during halogenation and diazotization is critical to prevent overreaction or formation of by-products.
- Environmental & Safety Aspects: Use of strong acids and halogen reagents necessitates proper handling and waste disposal measures.
- Yield & Purity: The most efficient methods report yields exceeding 96% with purities above 99%, suitable for pharmaceutical or advanced material applications.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-5-fluorophenyl)-3-chloro-1-propanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form corresponding acids or reduced to form alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted propanones.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
1-(2-Bromo-5-fluorophenyl)-3-chloro-1-propanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-5-fluorophenyl)-3-chloro-1-propanone involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The specific pathways and molecular targets depend on the context of its use, such as in biochemical assays or drug development.
Comparison with Similar Compounds
Table 1: Structural Comparison of Halogenated Propanones
Key Observations :
- Halogen Position : The ortho-bromo substituent in the target compound increases steric hindrance compared to para-substituted analogs (e.g., 4-bromo derivatives) .
- Electron-Withdrawing Effects : The 5-fluoro group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic additions .
- Conjugation: α,β-unsaturated analogs (e.g., propenone derivatives) exhibit extended conjugation, altering UV-Vis absorption profiles .
Physicochemical Properties
Table 2: Physicochemical Data
Key Observations :
Key Observations :
- Antiparasitic Potential: Aminopropanone derivatives inhibit Trypanothione Reductase, a key enzyme in parasitic protozoa .
- Structure-Activity Relationship (SAR): The presence of a 3-chloropropanone chain is critical for binding to enzyme active sites .
Biological Activity
1-(2-Bromo-5-fluorophenyl)-3-chloropropan-1-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and other therapeutic effects, supported by recent research findings.
Chemical Structure and Properties
The compound features a bromo and fluorine substituent on the phenyl ring, along with a chloropropanone moiety. These functional groups are crucial for its biological activity.
Antimicrobial Activity
Recent studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing halogenated phenyl groups have demonstrated effectiveness against various bacterial strains, including multi-drug resistant Staphylococcus aureus. The inhibition zones observed in disc diffusion assays indicate potent antimicrobial effects, with some compounds showing inhibition zones exceeding 15 mm .
Anticancer Activity
The anticancer potential of this compound has been evaluated through various in vitro assays. Compounds related to this structure have exhibited cytotoxic effects against several cancer cell lines. Notably, derivatives have shown IC50 values as low as 2.76 µM against ovarian cancer cells (OVXF 899) and 9.27 µM against pleural mesothelioma (PXF 1752) .
| Cell Line | IC50 Value (µM) | Activity |
|---|---|---|
| OVXF 899 | 2.76 | High |
| PXF 1752 | 9.27 | High |
| LXFA 629 | 0.003 | Extremely High |
| MAXF 401 | 0.003 | Extremely High |
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets. For example, compounds containing halogenated phenyls often inhibit enzymes involved in cancer cell proliferation and survival pathways, such as histone deacetylases (HDACs) and carbonic anhydrases (CA) .
Case Studies
Several studies have highlighted the efficacy of similar compounds in preclinical models:
- Study on Anticancer Activity : A recent investigation into derivatives of halogenated phenyl ketones found that modifications to the bromo and fluoro groups significantly enhanced their cytotoxicity against various tumor cell lines, suggesting a structure-activity relationship that warrants further exploration .
- Antimicrobial Efficacy : Research showed that certain derivatives of similar structures inhibited the growth of resistant bacterial strains effectively, indicating potential for development into therapeutic agents against infections caused by multi-drug resistant organisms .
Q & A
Q. What are the optimal synthetic routes for 1-(2-Bromo-5-fluorophenyl)-3-chloropropan-1-one?
The synthesis typically involves multi-step halogenation and Friedel-Crafts acylation. A common approach includes:
- Step 1 : Bromination of a fluorophenyl precursor under controlled conditions (e.g., using bromine in chloroform, as seen in analogous compounds) .
- Step 2 : Introduction of the chloropropanone moiety via Friedel-Crafts acylation with chloroacetyl chloride, using Lewis acid catalysts like AlCl₃ .
- Key Considerations : Solvent polarity (e.g., dichloromethane), temperature (0–5°C for exothermic steps), and purification via column chromatography to isolate the product.
Q. What spectroscopic techniques are recommended for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., δ ~7.8–8.2 ppm for aromatic protons adjacent to electron-withdrawing groups) .
- X-ray Crystallography : For unambiguous structural determination, SHELX software (e.g., SHELXL for refinement) is widely used in crystallographic studies .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., observed [M]+• at m/z 245.9440 for a related compound) .
Advanced Research Questions
Q. How do the positions of bromo and fluoro substituents influence reactivity in nucleophilic substitution reactions?
The 2-bromo-5-fluoro arrangement creates steric hindrance at the ortho position while enhancing electrophilicity at the para position due to the electron-withdrawing fluorine. Key observations:
- Steric Effects : Bromine at the ortho position reduces accessibility for bulky nucleophiles (e.g., amines), favoring reactions at the chloropropanone moiety .
- Electronic Effects : Fluorine’s inductive effect increases the carbonyl group’s electrophilicity, accelerating nucleophilic attacks (e.g., Grignard additions) .
- Comparative Data : Analogous compounds with bromine at the para position show 20–30% faster reaction rates with thiols .
Q. How can researchers resolve discrepancies in biological activity data between this compound and its structural analogs?
Discrepancies often arise from substituent positioning or solvent effects. Strategies include:
- Structure-Activity Relationship (SAR) Studies : Compare analogs with systematic substituent variations (Table 1).
- Computational Modeling : Density Functional Theory (DFT) to predict binding affinities with biological targets (e.g., enzyme active sites) .
Table 1 : SAR of Halogenated Propanones
| Compound | Substituent Positions | Key Reactivity/Bioactivity | Reference |
|---|---|---|---|
| Target Compound | 2-Br, 5-F | High electrophilicity at C=O | |
| 1-(4-Bromo-2-fluorophenyl) analog | 4-Br, 2-F | Enhanced thiol reactivity | |
| 1-(3-Bromo-5-fluorophenyl) analog | 3-Br, 5-F | Reduced steric hindrance |
Q. What strategies minimize by-products during the synthesis of halogenated propanones?
- Temperature Control : Maintain sub-10°C during bromination to prevent dihalogenation .
- Catalyst Optimization : Use anhydrous AlCl₃ in stoichiometric amounts for Friedel-Crafts acylation to avoid ketone dimerization .
- Solvent Selection : Polar aprotic solvents (e.g., DCM) improve reaction homogeneity and reduce side reactions .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
